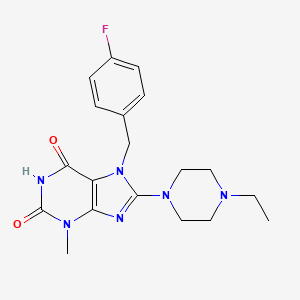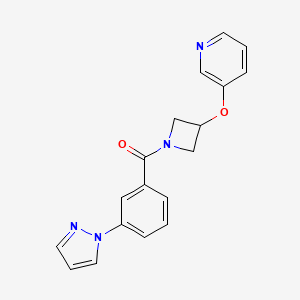
(3-(1H-pyrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1H-pyrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, also known as Compound A, is a novel small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of azetidinone derivatives and has shown promising results in various scientific research studies.
作用機序
The mechanism of action of (3-(1H-pyrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone A is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in inflammation, cell growth, and apoptosis. It has been shown to inhibit the activity of various enzymes such as COX-2, MMP-9, and HDAC, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
(3-(1H-pyrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone A has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. Additionally, it has also been found to induce apoptosis in cancer cells and reduce the proliferation of cancer cells.
実験室実験の利点と制限
One of the major advantages of using (3-(1H-pyrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone A in lab experiments is its potent therapeutic activity. It has been shown to exhibit a wide range of therapeutic effects, making it a promising candidate for various diseases. Additionally, it has also been found to possess good bioavailability and pharmacokinetic properties.
One of the major limitations of using (3-(1H-pyrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone A in lab experiments is its cost and availability. The synthesis of this compound is complex and time-consuming, making it difficult to produce in large quantities. Additionally, the safety and toxicity of this compound have not been fully evaluated, making it difficult to use in clinical trials.
将来の方向性
There are several future directions for the research on (3-(1H-pyrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone A. One of the major areas of research is the evaluation of its safety and toxicity in preclinical studies. Additionally, the development of more efficient and cost-effective synthesis methods for this compound is also an important area of research.
Another area of research is the evaluation of its potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. Additionally, the development of more potent analogs of (3-(1H-pyrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone A is also an important area of research.
Conclusion
In conclusion, (3-(1H-pyrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone A is a novel small molecule that has shown promising results in various scientific research studies. It exhibits potent therapeutic activity and has been found to possess various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and evaluate its safety and toxicity.
合成法
The synthesis of (3-(1H-pyrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone A involves the reaction between 3-(1H-pyrazol-1-yl)phenylamine and 3-(pyridin-3-yloxy)azetidin-1-yl)methanone. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
(3-(1H-pyrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone A has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, it has also been found to possess neuroprotective and cardioprotective properties.
特性
IUPAC Name |
(3-pyrazol-1-ylphenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(14-4-1-5-15(10-14)22-9-3-8-20-22)21-12-17(13-21)24-16-6-2-7-19-11-16/h1-11,17H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMCEVGLMPLUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-pyrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-methylphenylboronic Acid Pinacol Ester](/img/structure/B2555412.png)
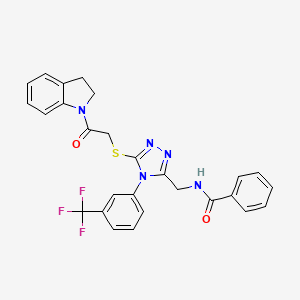
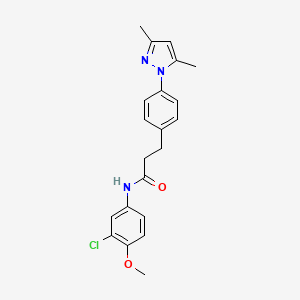
![N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide](/img/structure/B2555419.png)
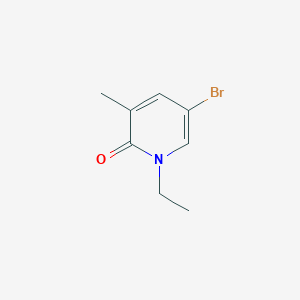
![2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2555421.png)

![N-(2,2-dimethoxyethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2555424.png)
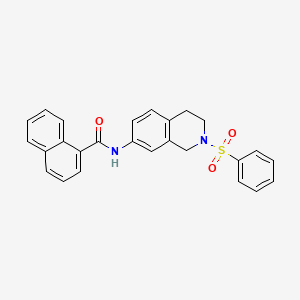
![1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride](/img/structure/B2555430.png)
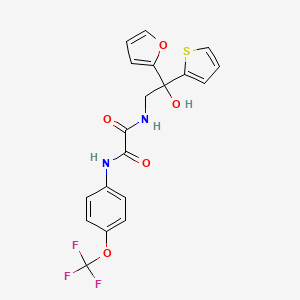
![1-(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-phenylbutan-1-one](/img/structure/B2555433.png)
![methyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2555434.png)
